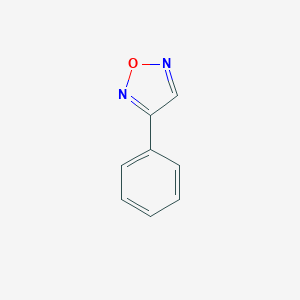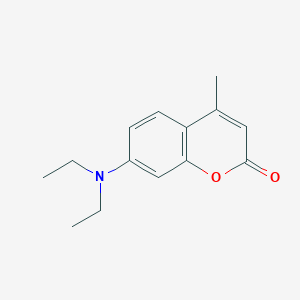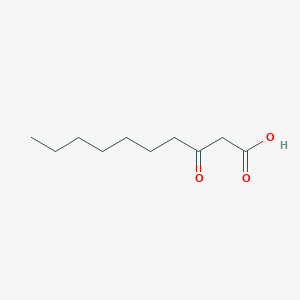![molecular formula C8H7NO2 B084126 1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 13213-88-2](/img/structure/B84126.png)
1H-benzo[d][1,3]oxazin-2(4H)-one
Vue d'ensemble
Description
1,4-Dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound . It belongs to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .
Synthesis Analysis
An efficient method for the preparation of a compound of 1,4-Dihydro-2H-3,1-benzoxazin-2-one, also known as DMP-266, is achieved using a cyclization reaction of the amino alcohol intermediate with an alkyl or aryl chloroformate and a base . Another method involves the use of the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .
Molecular Structure Analysis
The molecular formula of 1,4-Dihydro-2H-3,1-benzoxazin-2-one is C8H7NO2 . Its average mass is 149.147 Da and its monoisotopic mass is 149.047684 Da .
Chemical Reactions Analysis
The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications . The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine .
Physical and Chemical Properties Analysis
1,4-Dihydro-2H-3,1-benzoxazin-2-one has a density of 1.2±0.1 g/cm3, a boiling point of 205.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.1±3.0 kJ/mol and its flash point is 77.8±21.8 °C . The compound has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .
Applications De Recherche Scientifique
Synthèse des Imidazoles
1H-benzo[d][1,3]oxazin-2(4H)-one: est utilisé dans la synthèse régiocontrôlée d’imidazoles substitués . Ces hétérocycles sont essentiels aux molécules fonctionnelles qui trouvent des applications dans divers produits de tous les jours. Les méthodologies développées autour de ce composé se concentrent sur la compatibilité des groupes fonctionnels et les motifs de substitution qui en résultent, qui sont essentiels pour les applications souhaitées.
Structures métallo-organiques (MOF)
Le composé sert de lien organique dans la synthèse des MOF . Les MOF sont réputés pour leur cristallinité, leur polyvalence structurale et leur porosité contrôlée. Par exemple, le MOF TIBM-Cu synthétisé à l’aide d’un dérivé de ce composé a démontré une excellente capacité d’adsorption du CO2, ce qui est important pour des applications environnementales telles que la capture et la séparation du CO2 .
Inhibition de la transcriptase inverse
Un dérivé de la 1,4-dihydro-3,1-benzoxazin-2-one, connu sous le nom de DMP-266, est un inhibiteur efficace de la transcriptase inverse utilisé dans le traitement du VIH . Cette application est cruciale dans l’industrie pharmaceutique, où les dérivés du composé contribuent à la thérapie antirétrovirale.
Synthèse des dérivés de la benzoxazinone
Le composé est utilisé pour synthétiser divers dérivés de la benzoxazinone, qui ont des applications allant des médicaments antiphlogistiques aux agents antifongiques et antibactériens . Ces dérivés sont également étudiés pour leur potentiel en tant que médicaments hypnotiques en raison de leurs propriétés de contraction musculaire anti-musculaire .
Couplage oxydatif déshydrogénant
1,4-Dihydro-2H-3,1-benzoxazin-2-one: a été utilisé comme substrat dans des réactions de couplage oxydatif déshydrogénant . Cette application est importante en chimie organique pour la fonctionnalisation des liaisons carbone-hydrogène sp3, conduisant à la synthèse de molécules organiques complexes.
Activités pesticides et pharmacologiques
Des dérivés de la 1,4-oxazine à noyau aryle, synthétisés à partir de ce composé, ont été étudiés pour leurs propriétés pesticides, y compris les activités antifeedantes et antifongiques, ainsi que les activités pharmacologiques . Cela met en évidence le rôle du composé dans le développement de nouveaux pesticides et médicaments.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have shown a wide spectrum of medical and industrial applications .
Mode of Action
It has been observed that the compound can undergo catalyst-free annulations under mild conditions . Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s ability to undergo reactions with sulfur ylides to produce 1,2-dihydroquinolines suggests that it may influence pathways involving these compounds .
Result of Action
The compound’s ability to undergo reactions with sulfur ylides to produce 1,2-dihydroquinolines suggests that it may have significant effects at the molecular level .
Action Environment
It has been observed that the compound can undergo catalyst-free annulations under mild conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZIUAAQNFJPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157363 | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13213-88-2 | |
| Record name | 1,4-Dihydro-2H-3,1-benzoxazin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13213-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
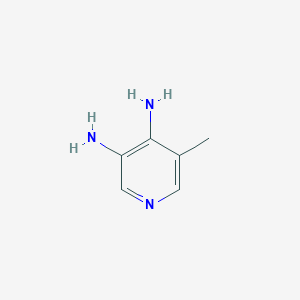



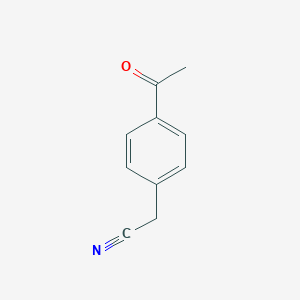
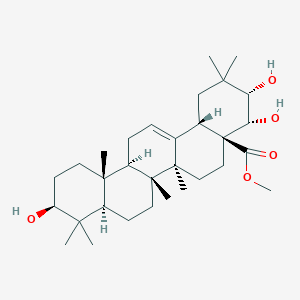
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)



